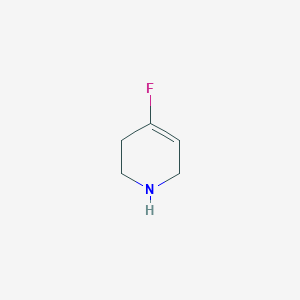
2-amino-4-quinolin-4-yloxyphenol
Descripción general
Descripción
2-amino-4-quinolin-4-yloxyphenol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-quinolin-4-yloxyphenol typically involves the reaction of 2-amino-4-hydroxyquinoline with appropriate reagents to introduce the quinolin-4-yloxy group. One common method involves the use of potassium hydroxide (KOH) in aqueous conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-quinolin-4-yloxyphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-yloxy derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-4-yloxyquinones, while substitution reactions can produce various ethers or esters.
Aplicaciones Científicas De Investigación
2-amino-4-quinolin-4-yloxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-quinolin-4-yloxyphenol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
2-Aminoquinoline: Shares the amino group but lacks the quinolin-4-yloxy substitution.
Quinolin-2-one: A structurally related compound with different functional groups.
Uniqueness
2-amino-4-quinolin-4-yloxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and quinolin-4-yloxy groups allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-amino-4-quinolin-4-yloxyphenol |
InChI |
InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2 |
Clave InChI |
DGYFSGQCIUAOJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8616622.png)
![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8616630.png)
![6,7-Dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B8616634.png)

![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)





